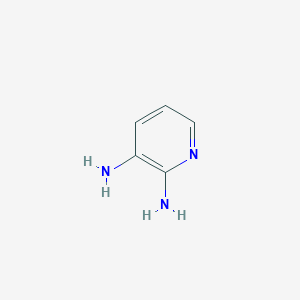

2,3-Diaminopyridine

描述

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a vital role across various scientific disciplines. nih.govopenaccessjournals.com Their unique heteroaromatic structure is a cornerstone in drug design and synthesis, with many pyridine-containing compounds receiving significant attention for their pharmacological potential. nih.govresearchgate.net The nitrogen atom in the pyridine ring enhances water solubility, a desirable trait for pharmaceutically active molecules, and allows for a wide range of chemical modifications. nih.gov This versatility has led to the development of numerous therapeutic agents and agrochemical products. nih.gov

Pyridine derivatives are integral to the synthesis of a broad spectrum of biologically active molecules, exhibiting activities such as antifungal, antibacterial, antioxidant, and anticancer properties. tandfonline.comnih.gov Beyond medicinal applications, they are also employed as ligands in organometallic chemistry, in the development of functional nanomaterials, and as catalysts in asymmetric synthesis. nih.gov The electronic nature of the pyridine ring, which makes it susceptible to both nucleophilic and electrophilic substitution, further broadens its utility in organic synthesis. nih.gov

Overview of 2,3-Diaminopyridine's Research Relevance and Potential

This compound (2,3-DAP), a colorless to yellowish crystalline solid, is a versatile organic compound with the molecular formula C5H7N3. nih.govontosight.aisolubilityofthings.com Its unique structure, with two adjacent amino groups on a pyridine core, makes it a valuable precursor in the synthesis of various biologically active molecules and specialty chemicals. chemimpex.com

The research relevance of 2,3-DAP is extensive. It is a key intermediate in the production of pharmaceuticals, particularly in the development of drugs targeting neurological disorders. chemimpex.com The compound is also utilized in the synthesis of agrochemicals like herbicides and fungicides. chemimpex.com In the realm of materials science, 2,3-DAP is explored for creating novel materials, including conductive polymers. chemimpex.com Furthermore, its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry and catalysis. chemimpex.comsigmaaldrich.com

The synthesis of this compound can be achieved through several methods, including the reduction of 2-amino-3-nitropyridine (B1266227) or the amination of 3-amino-2-halopyridine compounds. google.comorgsyn.orgchemicalbook.com Its physical and chemical properties are well-documented, providing a solid foundation for its application in diverse research areas.

| Property | Value | Source |

| Molecular Formula | C5H7N3 | nih.gov |

| Molecular Weight | 109.13 g/mol | nih.gov |

| Melting Point | 110-115 °C | sigmaaldrich.comchemsrc.com |

| Appearance | Off-white to yellowish crystalline solid or beige powder | solubilityofthings.com |

| Solubility | Soluble in water and polar organic solvents like methanol (B129727) | solubilityofthings.comfishersci.se |

| CAS Number | 452-58-4 | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-2-1-3-8-5(4)7/h1-3H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYXNRREDYWPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051493 | |

| Record name | 2,3-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-58-4 | |

| Record name | 2,3-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diaminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBX394737H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Diaminopyridine

Established Synthetic Pathways for 2,3-Diaminopyridine Precursors and the Compound Itself

The creation of this compound and its precursors relies on a set of well-documented chemical reactions. These pathways are designed to introduce the two amino groups onto the pyridine (B92270) ring in the desired ortho configuration.

Reduction of Nitro-Substituted Pyridine Intermediates

A common and effective strategy for synthesizing this compound involves the reduction of a nitro group at the 3-position of a 2-aminopyridine (B139424) ring. orgsyn.orgchemicalbook.com This transformation is a critical step in many synthetic routes. The starting material, 2-amino-3-nitropyridine (B1266227), can be prepared through the nitration of 2-aminopyridine, although this process can be laborious and result in low yields due to the formation of the 2-amino-5-nitropyridine (B18323) isomer as the major product. orgsyn.org

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group. This technique offers high efficiency and clean reaction profiles. Various catalysts and conditions have been explored to optimize this conversion.

A notable example is the catalytic reduction of 2-amino-3-nitro-5-bromopyridine using a palladium-strontium carbonate (Pd/SrCO₃) catalyst. google.com This method is part of a multi-step synthesis starting from 2-aminopyridine. orgsyn.org Another approach involves the hydrogenation of 2,3-diamino-5-bromopyridine (B182523) in the presence of a 5% palladized strontium carbonate catalyst to yield this compound. orgsyn.org Raney nickel is also an effective catalyst for this transformation, as demonstrated in the hydrogenation of 2-amino-3-nitro-6-(4-fluorobenzylamino)-pyridine in dioxane at 50°C and 30 atmospheres of pressure. google.comgoogle.com Furthermore, palladium on carbon (Pd/C) has been utilized for the reduction of the nitro group in various pyridine derivatives. google.commdpi.com

Table 1: Catalytic Hydrogenation Protocols for Nitro-Pyridine Reduction

| Nitro-Substituted Precursor | Catalyst | Solvent | Conditions | Product | Reference(s) |

| 2-Amino-3-nitro-5-bromopyridine | Pd/SrCO₃ | - | - | This compound | google.com |

| 2,3-Diamino-5-bromopyridine | 5% Palladized Strontium Carbonate | 4% Sodium Hydroxide (B78521) | Hydrogen Atmosphere | This compound | orgsyn.org |

| 2-Amino-3-nitro-6-(4-fluorobenzylamino)-pyridine | Raney Nickel | Dioxane | 50°C, 30 atm | 2,3-Diamino-6-(4-fluorobenzylamino)-pyridine | google.comgoogle.com |

| 2,3-Dinitropyridine | Palladium on Carbon | Dichloromethane (B109758), Benzene, or Toluene | 50-58°C, Hydrogen Atmosphere | This compound | google.com |

This table is not exhaustive and represents selected examples from the literature.

Classical reduction methods using metals in acidic media are also well-established for the conversion of nitro-pyridines to their corresponding amino derivatives. These methods, while sometimes less clean than catalytic hydrogenation, are robust and widely applicable.

The reduction of 2-amino-3-nitropyridine to this compound can be accomplished using various metal reagents. orgsyn.orgchemicalbook.com Iron powder in the presence of aqueous acidified ethanol (B145695) is one such method. orgsyn.orgchemicalbook.com Similarly, tin and stannous chloride in hydrochloric acid have been successfully employed for this reduction. orgsyn.orgchemicalbook.com For instance, 2-amino-5-bromo-3-nitropyridine (B172296) can be reduced to 2,3-diamino-5-bromopyridine using reduced iron in a mixture of ethanol, water, and a catalytic amount of concentrated hydrochloric acid. orgsyn.org

Table 2: Metal-Based Reductive Methods for Nitro-Pyridine Reduction

| Nitro-Substituted Precursor | Metal Reagent | Conditions | Product | Reference(s) |

| 2-Amino-3-nitropyridine | Iron | Aqueous acidified ethanol | This compound | orgsyn.orgchemicalbook.com |

| 2-Amino-3-nitropyridine | Tin | Hydrochloric acid | This compound | orgsyn.orgchemicalbook.com |

| 2-Amino-3-nitropyridine | Stannous Chloride | Hydrochloric acid | This compound | orgsyn.orgchemicalbook.com |

| 2-Amino-5-bromo-3-nitropyridine | Reduced Iron | Ethanol, water, hydrochloric acid | 2,3-Diamino-5-bromopyridine | orgsyn.org |

This table provides a summary of common metal-based reduction methods.

Amination Reactions of Halo-Substituted Aminopyridines

The direct introduction of an amino group via amination of a halo-substituted aminopyridine is another viable synthetic route. This approach often involves the displacement of a halogen atom by an amine nucleophile.

One documented method involves the amination of 3-amino-2-chloropyridine (B31603) with concentrated aqueous ammonia (B1221849) at elevated temperatures. orgsyn.org This reaction, however, can result in variable yields. orgsyn.org A more recent development describes a palladium-catalyzed C,N-cross coupling reaction of unprotected 3-halo-2-aminopyridines with primary and secondary amines using RuPhos- and BrettPhos-precatalysts in combination with LiHMDS. nih.govresearchgate.net This method allows for the synthesis of N³-substituted-2,3-diaminopyridines, which were previously difficult to access. nih.gov Another approach involves the amination of 2-chloro-3-aminopyridine with aqueous ammonia in the presence of a copper salt catalyst. google.com

Multistep Synthesis Strategies from Readily Available Precursors

Often, the synthesis of this compound is part of a larger, multi-step sequence starting from more common and accessible precursors like 2-aminopyridine. orgsyn.org One such strategy involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841), followed by nitration to give 2-amino-5-bromo-3-nitropyridine. orgsyn.org The subsequent reduction of the nitro group and debromination via catalytic hydrogenation ultimately yields this compound. orgsyn.org This pathway, while involving several steps, provides a reliable route to the target compound from a readily available starting material. orgsyn.org

Derivatization Reactions and Functionalization Studies of this compound

The two adjacent amino groups of this compound provide a rich platform for a variety of derivatization and functionalization reactions. These transformations are key to constructing more complex heterocyclic systems with potential biological activity.

One of the most common applications of this compound is in the synthesis of imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. arkat-usa.orgresearchgate.net These are typically formed through the condensation reaction of this compound with aldehydes or carboxylic acids. arkat-usa.orgresearchgate.netmdpi.com For example, reacting this compound with various benzaldehydes can efficiently produce a series of 4-azabenzimidazole derivatives. arkat-usa.org An environmentally friendly method for this synthesis involves the reaction of this compound with substituted aryl aldehydes in water under thermal conditions, proceeding through an air-oxidative cyclocondensation. researchgate.net

Furthermore, this compound can undergo reactions with β-oxoesters to form pyrido[2,3-b] orgsyn.orggoogle.comdiazepin-4-ones. acs.org It can also react with acid chlorides, such as 1H-pyrazole-3-carboxylic acid chloride, to yield either the corresponding carboxamide or a 3H-imidazo[4,5-b]pyridine derivative, depending on the reaction conditions. mdpi.comnih.gov The compound has also been used in the synthesis of Schiff bases and charge-transfer complexes. sigmaaldrich.com

In a different application, this compound has been used for the chemical functionalization of carboxylated multi-walled carbon nanotubes (MWNT-COOH) through microwave-induced amidation and cycloaddition reactions. tandfonline.comresearchgate.nettandfonline.com This process enhances the dispersibility of the nanotubes in solvents. tandfonline.comresearchgate.net

Formation of Imidazopyridines and Related Nitrogen-Containing Heterocycles

The reaction of this compound with reagents containing a single carbon atom that can react with both amino groups is a primary method for synthesizing imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. arkat-usa.orgresearchgate.netmdpi.com This fused heterocyclic system is of significant interest due to its structural similarity to purines, suggesting potential biological applications. researchgate.net

Common synthetic strategies include:

Condensation with Carboxylic Acids and Derivatives: The reaction of this compound with carboxylic acids (or their equivalents like nitriles, amidates, and orthoesters) is a widely used method. mdpi.com These reactions often require acidic conditions or dehydrating agents, such as polyphosphoric acid (PPA), and may involve high temperatures. mdpi.commdpi.com For instance, reacting this compound with formic acid is a classic method for producing the parent 1H-imidazo[4,5-b]pyridine. mdpi.comchemdad.com

Reaction with Aldehydes: Condensation with aldehydes under oxidative conditions also yields imidazo[4,5-b]pyridines. mdpi.com The reaction proceeds through an intermediate imidazolidine-pyridine, which is then oxidized to the final aromatic product. mdpi.com For example, reacting this compound with various benzaldehydes in nitrobenzene (B124822) at 170°C produces 2-phenyl-substituted 4-azabenzimidazoles. arkat-usa.org A notable exception occurs with 2,3-dihydroxybenzaldehyde; a 1:0.8 molar ratio of the diamine to the aldehyde leads to the formation of 2-(2,3-dihydroxyphenyl)-1H-imidazo-[4,5-b]pyridine. asianpubs.org

Stepwise and Modified Syntheses: The synthesis can be performed in a stepwise manner via an intermediate amide. mdpi.com Modern modifications aim to accelerate these reactions and improve yields, such as using lithium bromide for solvent-free condensations or employing air as the oxidant in water for a greener process. mdpi.com

The table below summarizes various conditions for the synthesis of Imidazo[4,5-b]pyridines.

Table 1: Synthesis of Imidazo[4,5-b]pyridines from this compound| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formic Acid | N/A | 1H-Imidazo[4,5-b]pyridine | N/A | mdpi.comchemdad.com |

| Substituted Benzaldehydes | Nitrobenzene, 170°C | 2-Aryl-1H-imidazo[4,5-b]pyridines | 61-89% | arkat-usa.org |

| Isonicotinic Acid | Polyphosphoric Acid (PPA) | 2-(4-Pyridinyl)-1H-imidazo[4,5-b]pyridine | N/A | mdpi.com |

| 3-Pyridinecarboxaldehyde | Boric Acid, H₂O/DMSO | 2-(3-Pyridinyl)-1H-imidazo[4,5-b]pyridine | N/A | mdpi.com |

Synthesis of Schiff Bases and Related Imines

Schiff bases, or imines, are readily synthesized through the condensation reaction of the primary amino groups of this compound with carbonyl compounds like aldehydes and ketones. mostwiedzy.pl These reactions are typically straightforward, often involving simple mixing in an alcoholic solvent. mostwiedzy.plniscpr.res.in

The reaction can be controlled to produce either mono- or bis-condensed products.

Mono-condensation: Reaction with one equivalent of an aldehyde selectively occurs at the 3-amino group, which is less resonance-stabilized than the 2-amino group. niscpr.res.in For instance, reacting this compound with one equivalent of o-vanillin in ethanol yields the mono-condensed Schiff base. niscpr.res.in Similarly, asymmetric Schiff bases like 4-(2-amino-3-pyridyliminomethyl)phenol have been synthesized. mostwiedzy.pl

Bis-condensation: Using two equivalents of the aldehyde leads to condensation at both amino groups. niscpr.res.in This has been demonstrated with aldehydes such as o-vanillin, salicylaldehyde (B1680747), and 2,3-dihydroxybenzaldehyde. asianpubs.orgniscpr.res.in

Regioselectivity with Substituted Diaminopyridines: The presence of substituents on the pyridine ring can influence the reaction outcome. For example, 2,3-diamino-5-bromopyridine undergoes regioselective condensation with substituted benzaldehydes under mild acidic conditions (catalytic acetic acid in methanol) to form 2-amino-5-bromo-3-(benzylimino)pyridines, rather than the alternative isomer or a cyclized product. arkat-usa.org

The table below provides examples of Schiff bases synthesized from this compound.

Table 2: Synthesis of Schiff Bases from this compound| Aldehyde/Ketone | Molar Ratio (DAPY:Aldehyde) | Product Type | Example Product | Reference |

|---|---|---|---|---|

| o-Vanillin | 1:1 | Mono-condensed | (DAPY-{ValH}) | niscpr.res.in |

| o-Vanillin | 1:2 | Bis-condensed | (DAPY-{ValH}₂) | niscpr.res.in |

| 2,3-Dihydroxybenzaldehyde | 1:2 | Bis-condensed | DAPY-{DhbH₂}₂ | asianpubs.org |

| Pyridoxal (B1214274) | 1:2 | Bis-condensed | H₂L | oiccpress.com |

| Substituted Benzaldehydes | 1:1 (with 2,3-diamino-5-bromopyridine) | Mono-condensed | 2-Amino-5-bromo-3-(benzylimino)pyridines | arkat-usa.org |

Cyclization and Condensation Reactions to Form Fused Ring Systems (e.g., 4-Azabenzimidazoles, Pyrroles)

Beyond the common formation of imidazopyridines (4-azabenzimidazoles), this compound serves as a precursor to a variety of other fused heterocyclic systems through cyclization and condensation reactions.

Pyrido[2,3-b]pyrazines: Reaction with α-dicarbonyl compounds leads to the formation of the pyrazine (B50134) ring fused to the pyridine core.

Condensation with β-aroylacrylic acids results in 3-phenacyl-substituted pyrido[2,3-b]pyrazin-2-ones. clockss.org

Reaction with 1,2-diketones, such as thenil, can form tetraazamacrocyclic precursors which, in the presence of a metal template like dioxomolybdenum(VI), can further cyclize with β-diketones. tandfonline.comresearchgate.net

Fused Pyrrole (B145914) Systems: The reaction with specific polycarbonyl pyrrole derivatives can yield complex fused systems. For example, the reaction of 1-aryl-4-(phenylhydroxymethylidene)pyrrolidine-2,3,5-triones with this compound in boiling acetic acid with a catalytic amount of TsOH produces 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones regioselectively. clockss.org

Other Fused Systems: 2,3-Diamino-5-bromopyridine can be used to prepare complex heterocyclic structures like 11-bromopyrido[2′,3′:5,6]pyrazino[2,3-f] Current time information in Bangalore, IN.researchgate.netphenanthroline. sigmaaldrich.com

Reactions with Halogens and Interhalogens

The introduction of halogen atoms onto the this compound scaffold is a key transformation, often performed on the more readily available 2-aminopyridine precursor before the introduction of the second amino group.

Bromination: The direct bromination of 2-aminopyridine in acetic acid is a standard procedure. orgsyn.org The reaction favors substitution at the 5-position, yielding 2-amino-5-bromopyridine as the major product. arkat-usa.orgorgsyn.org This intermediate is crucial for the synthesis of 2,3-diamino-5-bromopyridine. arkat-usa.orgorgsyn.org The process involves subsequent nitration at the 3-position to give 2-amino-5-bromo-3-nitropyridine, followed by reduction of the nitro group. arkat-usa.orgorgsyn.org

Formation of 2-amino-3,5-dibromopyridine: This can be formed as a minor by-product during the mono-bromination of 2-aminopyridine. orgsyn.org

The synthesis of halogenated this compound is often part of a multi-step sequence, as direct halogenation of the highly activated this compound ring can be complex to control. The primary route involves halogenating 2-aminopyridine, followed by nitration and reduction. arkat-usa.orgorgsyn.org

Functionalization for Specific Ligand Design

The dual nucleophilic nature of this compound makes it an excellent platform for designing polydentate ligands for coordination chemistry.

Schiff Base Ligands: As detailed in section 2.2.2, Schiff bases derived from this compound are widely used as ligands. mostwiedzy.ploiccpress.comoiccpress.com The imine nitrogens, along with other donor atoms from the aldehyde fragment (e.g., phenolic oxygens in salicylaldehyde or pyridoxal derivatives), create chelate rings that can stably bind to metal ions like Cu(II), Ni(II), Fe(III), and Zn(II). asianpubs.orgoiccpress.comtandfonline.com A dianionic, tetradentate Schiff base ligand derived from pyridoxal and this compound coordinates to Cu(II) and Ni(II) ions through two azomethine nitrogens and two phenolate (B1203915) oxygens. oiccpress.comoiccpress.com

Macrocyclic Ligands: Metal template reactions can be used to construct complex macrocyclic ligands. For example, the initial condensation product of this compound and a 1,2-diketone (like thenil or furil) can undergo a subsequent cyclization with a β-diketone in the presence of a metal ion (e.g., dioxomolybdenum(VI) or oxovanadium(IV)) to form tetraaza macrocyclic complexes. tandfonline.comresearchgate.netjetir.org

Amido and Imido Coordination: The amino groups can be deprotonated to form amido or imido complexes, which represent a different coordination mode. This compound reacts with an oxorhenium(V) precursor to form a complex where the ligand coordinates in a monoanionic diamidopyridinium mode. researchgate.net

Functionalization for Material Science: The reactive amino groups can also be used to graft the molecule onto other structures. For instance, this compound can react with carboxylated multi-walled carbon nanotubes under microwave irradiation, leading to functionalization through amidation or cycloaddition reactions. researchgate.net

Coordination Chemistry and Metal Complexation of 2,3 Diaminopyridine

Ligand Properties and Coordination Modes of 2,3-Diaminopyridine

The coordination versatility of this compound stems from its ability to act as a neutral or anionic ligand and to coordinate to metal centers in different manners.

This compound can function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This chelation typically involves the pyridyl nitrogen and the amino nitrogen at the 2-position or both amino nitrogens. The specific coordination mode can be influenced by the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some complexes, the ligand coordinates through one amino nitrogen and the pyridine (B92270) nitrogen, while in others, both amino groups are involved in bonding.

A notable coordination mode of this compound is its ability to act as a monoanionic bidentate ligand. In this form, known as the diamidopyridinium mode, both amino groups are deprotonated, and the pyridyl nitrogen is protonated. This results in a monoanionic ligand that chelates to a metal center through the two deprotonated amido nitrogens. researchgate.nettandfonline.comtandfonline.com This coordination behavior has been observed in complexes with oxorhenium(V). researchgate.nettandfonline.comtandfonline.com In the complex salt [ReO(Hdap)₂]Cl·2H₂O, two of these monoanionic diamidopyridinium ligands (Hdap) coordinate to the oxorhenium(V) core. researchgate.nettandfonline.comtandfonline.com The resulting complex has a square-pyramidal geometry with the oxo group in the apical position. tandfonline.com

This compound is a valuable precursor for synthesizing larger, multidentate ligands, particularly through Schiff base condensation reactions. The reaction of this compound with aldehydes or ketones results in the formation of Schiff base ligands that can act as tetradentate donors. science.govoiccpress.comtandfonline.comoiccpress.com For example, the condensation of this compound with two equivalents of an aldehyde like pyridoxal (B1214274), 5-methoxysalicylaldehyde, or salicylaldehyde (B1680747) yields tetradentate ligands. oiccpress.comtandfonline.comoiccpress.comresearchgate.net These ligands typically coordinate to a metal ion through two imine (azomethine) nitrogens and two other donor atoms from the aldehyde precursor, such as phenolic oxygens. oiccpress.comtandfonline.comoiccpress.com This tetradentate coordination leads to the formation of stable metal complexes with defined geometries. oiccpress.comtandfonline.comoiccpress.com

Synthesis and Characterization of Metal Complexes

A variety of metal complexes of this compound and its derivatives have been synthesized and characterized, revealing a rich coordination chemistry.

This compound and its Schiff base derivatives form complexes with a range of transition metals.

Rhenium: The reaction of this compound with (n-Bu₄N)[ReOCl₄] yields the oxorhenium(V) complex [ReO(Hdap)₂]Cl·2H₂O, where Hdap is the monoanionic diamidopyridinium form of the ligand. researchgate.nettandfonline.comtandfonline.com

Nickel, Copper, and Zinc: Tetradentate Schiff base ligands derived from this compound react with nickel(II), copper(II), and zinc(II) acetates to form stable complexes. tandfonline.com For instance, a Schiff base synthesized from this compound and 5-methoxysalicylaldehyde forms complexes with these metals. tandfonline.com Similarly, a Schiff base from this compound and pyridoxal has been used to synthesize Ni(II) and Cu(II) complexes. oiccpress.comoiccpress.com In these complexes, the dianionic form of the Schiff base acts as a tetradentate ligand, coordinating through two azomethine nitrogens and two phenolate (B1203915) oxygens. oiccpress.comoiccpress.com

The following table summarizes the metal complexes formed with Schiff base ligands derived from this compound:

| Metal Ion | Schiff Base Precursor 1 | Schiff Base Precursor 2 | Resulting Complex Type | Reference(s) |

| Ni(II) | This compound | 5-Methoxysalicylaldehyde | [NiL] | tandfonline.com |

| Cu(II) | This compound | 5-Methoxysalicylaldehyde | [CuL] | tandfonline.com |

| Zn(II) | This compound | 5-Methoxysalicylaldehyde | [ZnL] | tandfonline.com |

| Ni(II) | This compound | Pyridoxal | [NiL] | oiccpress.comoiccpress.com |

| Cu(II) | This compound | Pyridoxal | [CuL] | oiccpress.comoiccpress.com |

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structures of coordination compounds. This method has been crucial in understanding the coordination modes of this compound and its derivatives.

For the rhenium complex [ReO(Hdap)₂]Cl·2H₂O, X-ray crystallography confirmed the monoanionic diamidopyridinium coordination mode. researchgate.nettandfonline.com The analysis revealed a five-coordinate, square-pyramidal geometry around the rhenium atom, with the oxo group at the apex. tandfonline.com The Re=O bond distance was determined to be 1.688(4) Å, and the average Re–N (amido) bond length is 1.993(5) Å. researchgate.nettandfonline.comtandfonline.com The bite angles of the two chelating ligands are nearly identical at approximately 77.4°. tandfonline.com

X-ray diffraction studies have also been employed to elucidate the structure of a copper complex formed with a tetradentate Schiff base ligand derived from this compound and 5-methoxysalicylaldehyde. tandfonline.com Similarly, the crystal structure of Schiff base ligands themselves have been determined, providing insight into their conformation before metal complexation. iucr.org

The table below presents selected crystallographic data for a rhenium complex of this compound.

| Compound | Formula | Crystal System | Space Group | Re=O Bond Length (Å) | Average Re-N Bond Length (Å) | Reference(s) |

| [ReO(Hdap)₂]Cl·2H₂O | C₁₀H₁₄ClN₆O₃Re | Monoclinic | P2₁/n | 1.688(4) | 1.993(5) | researchgate.nettandfonline.comtandfonline.com |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound have demonstrated significant promise in the field of electrocatalysis, particularly for the oxidation of small organic molecules such as methanol (B129727) and benzylic alcohol. These reactions are fundamental to the development of energy conversion technologies like direct methanol fuel cells and for the synthesis of fine chemicals.

Schiff base ligands, formed by the condensation of this compound with aldehydes, create versatile tetradentate environments for metal ions. Studies on nickel(II) and copper(II) complexes with a Schiff base derived from this compound and 5-methoxysalicylaldehyde have shown catalytic activity for the oxidation of both methanol and benzylic alcohol. researchgate.netuniv-setif.dz The electrochemical behavior of these complexes, investigated through cyclic voltammetry, revealed that the metal centers possess intrinsic redox systems, such as Cu(II)/Cu(I) and Ni(II)/Ni(I), which are crucial for the catalytic cycle. researchgate.netuniv-setif.dz

In these electrocatalytic systems, the metal complex facilitates the transfer of electrons from the alcohol to the electrode. For methanol oxidation, the process often involves the metal center being oxidized to a higher state, which then acts as the oxidizing agent for the alcohol. The reaction is critical for direct methanol fuel cells, where methanol is directly converted into electricity. acs.org Similarly, the electrocatalytic oxidation of benzylic alcohol to benzaldehyde (B42025) is an important transformation in organic synthesis, offering a green alternative to traditional methods that use stoichiometric and often hazardous oxidants. mdpi.comd-nb.info The efficiency of these catalytic systems is influenced by the stability and redox properties of the metal complex, which are fine-tuned by the Schiff base ligand derived from this compound.

Table 1: Electrocatalytic Oxidation using this compound Metal Complexes

| Metal Complex | Analyte | Key Findings | Reference(s) |

| Ni(II) Schiff base complex | Methanol & Benzylic Alcohol | Catalyzes the oxidation of both alcohols; mediated by the Ni(II)/Ni(I) redox couple. | researchgate.netuniv-setif.dz |

| Cu(II) Schiff base complex | Methanol & Benzylic Alcohol | Catalyzes the oxidation of both alcohols; mediated by the Cu(II)/Cu(I) redox couple. | researchgate.netuniv-setif.dz |

The catalytic utility of this compound metal complexes extends beyond electrocatalysis into various organic transformations. The ligand's structure allows for the formation of stable complexes that can act as catalysts in reactions like oxidation, hydrogenation, and cross-coupling.

Oxidation Reactions: Vanadium(IV) complexes with Schiff base ligands derived from this compound have been successfully employed as catalysts for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide (H2O2). researchgate.net This transformation is valuable in organic synthesis, and these vanadium complexes have demonstrated high efficiency and selectivity for this reaction. researchgate.net

Hydrogenation Reactions: Iron(III) and Ruthenium(II) complexes with Schiff bases derived from this compound have shown catalytic activity in the oxidation of alcohols, a process that can be seen as the reverse of hydrogenation. tandfonline.com More directly, ruthenium complexes are well-known for their exceptional performance in transfer hydrogenation reactions, where an alcohol like isopropanol (B130326) serves as the hydrogen source to reduce ketones to secondary alcohols. nsf.govresearchgate.net Ruthenium(II) complexes containing aminopyridine-based ligands are highly active catalysts for the transfer hydrogenation of a wide array of ketones. acs.org The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which is the active agent in the reduction process. mdpi.com

Cross-Coupling Reactions: Palladium complexes are paramount in carbon-nitrogen (C-N) and carbon-carbon (C-C) cross-coupling reactions, which are fundamental methods for constructing complex molecules. rsc.orgresearchgate.net Palladium-catalyzed reactions using ligands based on aminopyridines are employed for C-N cross-coupling to synthesize N3-substituted-2,3-diaminopyridines. nih.govresearchgate.net These reactions, often named Buchwald-Hartwig aminations, are crucial in medicinal chemistry. Furthermore, palladium complexes with specialized phosphine (B1218219) ligands are highly effective for Suzuki-Miyaura cross-coupling reactions, which form C-C bonds between aryl halides and boronic acids to produce biaryls. nih.gov The ligand system, which can be derived from or incorporate aminopyridine structures, is critical for the efficiency of the palladium catalyst. researchgate.netnih.gov

Table 2: Other Catalytic Roles of this compound Metal Complexes

| Metal Complex | Reaction Type | Substrate(s) | Product(s) | Reference(s) |

| Vanadium(IV) Schiff base complex | Sulfide Oxidation | Sulfides, H2O2 | Sulfoxides | researchgate.net |

| Iron(III) Schiff base complex | Alcohol Oxidation | Alcohols | Aldehydes/Ketones | tandfonline.com |

| Ruthenium(II) Schiff base complex | Alcohol Oxidation / Transfer Hydrogenation | Alcohols / Ketones, Isopropanol | Aldehydes/Ketones / Secondary Alcohols | tandfonline.comnsf.govacs.org |

| Palladium complex | C-N Cross-Coupling | 3-Halo-2-aminopyridines, Amines | N3-substituted-2,3-diaminopyridines | nih.govresearchgate.net |

| Palladium complex | Suzuki-Miyaura Cross-Coupling | Aryl halides, Boronic acids | Biaryls | nih.gov |

Charge Transfer Complexation and Spectroscopic Investigations of 2,3 Diaminopyridine Systems

Elucidation of Charge Transfer (CT) Complex Formation Mechanisms

The formation of charge transfer (CT) complexes involves the interaction of an electron donor with an electron acceptor. 2,3-Diaminopyridine (DAP) functions as an electron donor, engaging in complex formation with a variety of acceptor molecules through mechanisms that can involve both electron and proton transfer.

This compound readily forms charge transfer complexes with several π-electron acceptors. nih.govsigmaaldrich.cnchemicalbook.comqu.edu.qa Spectrophotometric studies have been conducted to investigate these interactions in various solvents.

Chloranilic Acid (CHA) and Dihydroxy-p-benzoquinone (DHBQ): In ethanol (B145695), this compound forms 1:1 stoichiometric complexes with both chloranilic acid and dihydroxy-p-benzoquinone. nih.gov These interactions are characterized by the formation of a new absorption band in the visible region, which is absent in the spectra of the individual donor or acceptor molecules. researchgate.net

Tetrachloro-p-benzoquinone (Chloranil) and Tetracyanoethylene (B109619) (TCNE): Studies in chloroform (B151607) have shown that this compound forms a 1:1 complex with chloranil. qu.edu.qatandfonline.comtandfonline.com In contrast, its interaction with tetracyanoethylene under similar conditions results in a complex with a 1:3 stoichiometry (DAP:TCNE). qu.edu.qatandfonline.com These complexes have been isolated as solid materials and further characterized. qu.edu.qatandfonline.com

The stability and properties of these complexes are influenced by the nature of the acceptor and the solvent used. nih.govresearchgate.net

In addition to the transfer of electron density from the donor to the acceptor, proton transfer plays a crucial role in the formation and stabilization of certain this compound CT complexes, particularly with acidic acceptors.

Complexes with Chloranilic Acid and Dihydroxy-p-benzoquinone: For the complexes formed between this compound and both chloranilic acid and dihydroxy-p-benzoquinone, evidence from spectroscopic analyses indicates that the interaction involves not only an electron transfer but also a proton transfer. nih.govresearchgate.net This dual mechanism contributes significantly to the stability of the resulting 1:1 complexes. nih.govresearchgate.net The proton transfer typically occurs from the acidic hydroxyl group of the acceptor to one of the nitrogen atoms of the this compound molecule.

This proton transfer creates a hydrogen-bonded ion pair, which enhances the stability of the complex. The stoichiometry is often determined to be 1:1 using methods like Job's method of continuous variation and photometric titrations. nih.govresearchgate.net

The interaction of this compound with halogens, such as iodine, has been investigated spectrophotometrically in solvents like chloroform and dichloromethane (B109758). nih.gov This reaction leads to the formation of a charge-transfer complex with a distinct stoichiometry and ionic nature.

The results indicate the formation of a 1:2 (DAP:Iodine) charge-transfer complex. nih.govresearchgate.net The complex is formulated as an ionic species, specifically [(DAPY)I]+I3−. nih.govresearchgate.net The formation of the triiodide ion (I3−) is a key characteristic of this interaction and is confirmed by distinct spectroscopic evidence. nih.gov

Spectroscopic Characterization Methodologies and Their Applications

Spectroscopic techniques are indispensable for identifying and characterizing the CT complexes of this compound. UV-Visible and Infrared spectroscopy provide detailed information about electronic transitions, complex stoichiometry, and changes in molecular vibrations upon complexation.

UV-Visible spectroscopy is a primary tool for studying CT complexes. The appearance of a new, broad absorption band at a longer wavelength, separate from the bands of the parent donor and acceptor, is the hallmark of CT complex formation. researchgate.net

Electronic Transitions: The interaction between this compound and iodine in chloroform and dichloromethane results in characteristic absorption bands for the triiodide ion around 295 nm and 355 nm. nih.gov

Complex Quantitation: This technique is used to determine the stoichiometry of the complexes, often using Job's method of continuous variation. nih.govresearchgate.net Furthermore, the Benesi-Hildebrand equation is frequently applied to the spectral data to calculate key quantitative parameters that describe the stability and properties of the complexes. nih.govresearchgate.net These parameters include the formation constant (KCT) and the molar extinction coefficient (ε). nih.govnih.gov High values for these constants suggest the formation of stable CT complexes. nih.govresearchgate.net

Below is a table summarizing spectroscopic data for various this compound CT complexes.

| Acceptor | Solvent | λmax (nm) | Stoichiometry (D:A) | Formation Constant (KCT) | Molar Absorptivity (εmax) |

| Chloranilic Acid | Ethanol | 526 | 1:1 | 1.15 x 104 L mol-1 | 0.23 x 104 L mol-1 cm-1 |

| Dihydroxy-p-benzoquinone | Ethanol | 494 | 1:1 | 0.82 x 104 L mol-1 | 0.16 x 104 L mol-1 cm-1 |

| Iodine (as I3-) | Dichloromethane | 295, 355 | 1:2 | - | - |

| Tetrachloro-p-benzoquinone | Chloroform | - | 1:1 | - | - |

| Tetracyanoethylene | Chloroform | - | 1:3 | - | - |

Data for CHA and DHBQ from reference nih.gov. Data for Iodine from reference nih.gov. Data for Chloranil and TCNE from reference tandfonline.com.

Infrared (IR) spectroscopy provides critical insights into the structural changes that occur upon complex formation by analyzing the vibrational frequencies of the molecules.

Vibrational Analysis: When this compound forms a CT complex, the IR spectrum of the complex shows noticeable shifts in the vibrational bands corresponding to the functional groups involved in the interaction, particularly the amino (-NH2) groups. nih.gov These shifts confirm the donation of electron density from the nitrogen atoms. researchgate.net

Proton Transfer Evidence: In cases where proton transfer occurs, such as with chloranilic acid, IR spectroscopy provides strong evidence. nih.govresearchgate.net The appearance of new bands associated with the protonated amine (N-H+) and changes in the bands of the acceptor's functional groups (e.g., C=O) confirm the transfer. researchgate.net

Complexation with Iodine: The formation of the triiodide ion (I3−) in the complex with iodine is definitively confirmed by far-infrared spectroscopy. nih.gov The non-linear I3− ion exhibits characteristic bands, including asymmetric and symmetric I-I stretching vibrations (νas(I-I) at 151 cm⁻¹ and νs(I-I) at 132 cm⁻¹) and a bending vibration (δ(I3−) at 61 cm⁻¹). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its charge-transfer (CT) complexes. Both ¹H and ¹³C NMR provide direct insight into the molecular structure and the electronic perturbations that occur upon complex formation.

¹H NMR Spectroscopy is employed to identify the chemical environment of protons within the molecule. In the context of this compound complexes, ¹H NMR is particularly effective for confirming proton transfer, a key aspect of the interaction between the donor (this compound) and the acceptor molecule. For instance, in the solid-state CT complexes of this compound (2,3-DAP) with acceptors like chloranilic acid (CHA) and 2,5-dihydroxy-p-benzoquinone (DHBQ), ¹H NMR spectroscopy has been used to characterize the products. nih.govscirp.org The spectra of these complexes confirm the occurrence of both proton and electron transfer between the donor and acceptor molecules. nih.gov Changes in the chemical shifts (δ) of the amino (-NH₂) and pyridine (B92270) ring protons upon complexation provide evidence of charge redistribution and the formation of hydrogen bonds.

¹³C NMR Spectroscopy offers direct information about the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom in this compound produces a distinct signal, and the chemical shifts are sensitive to the electronic environment. bhu.ac.in The chemical shifts for ¹³C nuclei in organic molecules typically span a range of up to 200 ppm. bhu.ac.in For aromatic and heteroaromatic compounds like pyridine, the carbon atoms of the ring resonate in the approximate range of 110-150 ppm. bhu.ac.in The carbons directly bonded to the electron-donating amino groups (C2 and C3) would be expected to have their chemical shifts significantly influenced compared to the other ring carbons (C4, C5, C6). Upon formation of a charge-transfer complex, the transfer of electron density from the this compound donor to the acceptor molecule alters the shielding of these carbon nuclei, leading to observable shifts in the ¹³C NMR spectrum. Proton-decoupled ¹³C NMR spectra are often used to simplify the analysis by ensuring that each unique carbon appears as a single peak. bhu.ac.in

The table below summarizes the application of NMR spectroscopy in the analysis of this compound systems.

| Spectroscopic Technique | Analyte | Key Findings and Applications |

| ¹H NMR | This compound | Provides structural confirmation by showing signals for aromatic and amino protons. chemicalbook.com |

| ¹H NMR | 2,3-DAP—Acceptor Complexes | Confirms proton and electron transfer through analysis of chemical shift changes. nih.gov |

| ¹³C NMR | This compound | Elucidates the carbon framework, with distinct signals for each of the five unique carbon atoms. |

| ¹³C NMR | 2,3-DAP—Acceptor Complexes | Detects changes in the electronic environment of carbon atoms upon complexation. |

Mass Spectrometry in Product Identification and Characterization

Mass spectrometry is a vital analytical tool for confirming the identity and determining the molecular weight of this compound and its derivatives. In the context of charge-transfer complexes, it serves to verify the formation of the new chemical entity and to analyze its stoichiometry. This compound has been shown to form charge-transfer complexes with π-electron acceptors such as tetrachloro-p-benzoquinone and tetracyanoethylene. sigmaaldrich.comqu.edu.qa

For the parent this compound molecule, electron ionization mass spectrometry reveals a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 109.13 g/mol . This peak confirms the identity of the compound.

When this compound (the donor, D) reacts with an acceptor molecule (A) to form a complex, mass spectrometry can be used to identify the resulting product. In soft ionization techniques, it is often possible to observe adduct ions, where the complex is detected as a single species, such as [D+A+H]⁺ or other variations. The observation of an ion with a mass corresponding to the sum of the donor and acceptor components (plus or minus any protons or other small adducts) provides strong evidence for the formation of the complex. The stoichiometry of the complex, for example, a 1:1 or 1:3 ratio of donor to acceptor, can also be investigated. qu.edu.qa

X-ray Powder Diffraction (XRD) for Solid-State Characterization of Complexes

X-ray Powder Diffraction (XRD) is an essential technique for characterizing the solid-state nature of this compound complexes. This method provides information on whether a solid sample is crystalline, amorphous, or a mixture of both. A crystalline solid, which possesses long-range atomic order, produces a diffraction pattern with a series of sharp, well-defined peaks (Bragg peaks). In contrast, an amorphous solid, lacking long-range order, generates a pattern with one or more broad, diffuse halos. researchgate.net

In the study of aminopyridine-containing complexes, powder XRD is routinely used to confirm the nature of the solid products. For example, the analysis of an azo dye complex derived from 3-aminopyridine (B143674) showed a perfect match between the experimental and simulated XRD patterns, confirming the crystalline structure. researchgate.net Similarly, analysis of a 2-aminopyridine (B139424) barium chloride crystal yielded well-defined sharp Bragg peaks, signifying its good crystalline nature. The analysis of these patterns allows for the identification of the crystal system (e.g., orthorhombic) and the determination of unit cell parameters. researchgate.net Therefore, XRD analysis of solid charge-transfer complexes of this compound can definitively establish their degree of crystallinity, which is a fundamental physical property of the material.

Photophysical Properties and Their Modulation in Derivatives

The photophysical properties of this compound and its derivatives, specifically their absorption and emission of light, are of significant interest. These properties are dictated by the molecule's electronic structure and can be modulated by chemical substitution and the surrounding solvent environment.

The UV-Visible absorption spectrum of this compound in dimethyl sulfoxide (B87167) (DMSO) has been characterized, showing that the absorbance of the solution increases as the concentration of the compound rises. researchgate.net This behavior is fundamental to its light-absorbing properties.

Derivatives of aminopyridines often exhibit fluorescence. For example, various 2-amino-3-cyanopyridine (B104079) derivatives display fluorescence with emission wavelengths that shift between 350 nm and 437 nm depending on the polarity of the solvent. sciforum.net This solvatochromic effect highlights how the electronic charge distribution in the excited state interacts with the solvent medium. The binding of metal ions to 2,6-diaminopyridine (B39239) derivatives can also significantly alter the photophysical properties. For instance, interaction with Cu²⁺ can cause a red-shift in the emission spectrum and an increase in fluorescence intensity due to an intramolecular charge transfer mechanism. nih.gov The formation of derivatives, such as 2,3-diaminophenazine, also leads to distinct photophysical characteristics, with specific absorption and emission spectra that can be utilized in sensing applications. researchgate.net

The table below presents photophysical data for this compound and related derivatives.

| Compound | Solvent/Condition | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Excitation Wavelength (λ_ex) |

| This compound | DMSO | Characterized in 350-900 nm range researchgate.net | Not specified | Not specified |

| 2-Amino-3-cyanopyridine Derivatives | Various Solvents | Not specified | 350 - 437 nm sciforum.net | Not specified |

| 2,6-Diaminopyridine Derivative (DMAND) | Acetonitrile | Not specified | Red-shifted upon Cu²⁺ binding nih.gov | Not specified |

| 2,3-Diaminophenazine (oxOPD) | Aqueous Buffer | ~417 nm researchgate.net | ~556 nm (as part of a FRET system) researchgate.net | 380 nm researchgate.net |

Computational Chemistry Approaches for 2,3 Diaminopyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It has been widely applied to study 2,3-Diaminopyridine, providing fundamental information about its geometry, reactivity, and interaction sites.

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to find this minimum energy structure. nih.govresearcher.life This process calculates the optimal bond lengths, bond angles, and dihedral angles by exploring the potential energy surface of the molecule.

These computational optimizations provide a detailed picture of the molecule's geometry in the gas phase, which can be compared with experimental data from techniques like X-ray crystallography to validate the chosen theoretical method. chemmethod.com The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during these calculations. This information is foundational for understanding the molecule's properties and reactivity.

Prediction of Reactivity Parameters (e.g., HOMO-LUMO Gap, Ionization Energy, Electron Affinity, Electrophilicity Index)

Quantum chemical parameters derived from DFT calculations are crucial for predicting the reactivity of this compound. These descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, with higher values indicating a greater tendency for donation. rsisinternational.org Conversely, the energy of the LUMO (ELUMO) relates to the ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity. rsisinternational.org

Several important reactivity indices are derived from these orbital energies:

Ionization Energy (IE): The energy required to remove an electron (approximated as IE ≈ -EHOMO). A lower ionization energy indicates a better electron donor. rsisinternational.org

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Global Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." rsisinternational.org

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor.

One study investigating this compound (DAP) as a potential corrosion inhibitor calculated several of these parameters using DFT. rsisinternational.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -0.0084 |

| ELUMO | 0.29 |

| Energy Gap (ΔE) | 0.29 |

| Ionization Energy (IE) | 0.0084 |

| Electron Affinity (EA) | -0.29 |

Molecular Electrostatic Potential (MEP) Mapping for Binding Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule, providing a guide to its reactive sites. tandfonline.com The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and attractive to nucleophiles. tandfonline.commdpi.com

For this compound, MEP studies have been used to identify its binding sites. rsisinternational.orgrepec.org These analyses show negative potential concentrated around the nitrogen atoms of the pyridine (B92270) ring and the amino groups, indicating these are the most likely sites for interactions with electrophiles or for coordinating to a metal surface. repec.orgrsisinternational.org This information is particularly valuable in fields like corrosion inhibition, where it helps explain how the molecule adsorbs onto a metal to form a protective layer. rsisinternational.orgrepec.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Interpretation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules. This makes it a powerful tool for interpreting electronic spectra, such as those obtained from UV-Visible spectroscopy. nih.govscirp.org

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) of a molecule. nih.gov Studies on this compound and its complexes have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. nih.govresearchgate.net This allows researchers to assign specific electronic transitions, such as HOMO→LUMO transitions, to the observed absorption bands, providing a deeper understanding of the molecule's electronic behavior upon light absorption. nih.govmdpi.com

Molecular Dynamics Simulations for Adsorption Behavior (e.g., Corrosion Inhibition)

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. researchgate.net This approach is particularly useful for investigating the interaction between a molecule and a surface, such as the adsorption of this compound onto a metal surface in the context of corrosion inhibition. repec.orgresearchgate.net

In these simulations, a system is set up containing the inhibitor molecule (this compound), a corrosive environment (like an acidic solution), and a model of the metal surface (e.g., an Fe (110) crystal plane). researchgate.net By simulating the movements of all particles according to the laws of classical mechanics, MD can reveal the preferred orientation and binding energy of the inhibitor on the surface. researchgate.net Studies have used MD to demonstrate that inhibitor molecules tend to adsorb in a flat or horizontal orientation, maximizing surface coverage and forming a stable protective film. researchgate.net This computational approach bridges the gap between the static quantum chemical description and the dynamic behavior of the system in a realistic environment. repec.org

Biological and Biomedical Research Applications of 2,3 Diaminopyridine and Its Derivatives

Modulation of Neuromuscular Function and Neuronal Activity

Derivatives of diaminopyridine have been investigated for their ability to influence the nervous system, particularly in the context of neuromuscular transmission and neuronal signaling.

Research on Acetylcholinesterase Inhibition Mechanisms

2,3-Diaminopyridine has been studied for its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the regulation of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. smolecule.com Inhibition of AChE leads to an increased concentration and prolonged presence of acetylcholine in the synaptic cleft, thereby enhancing neuromuscular transmission. smolecule.comnih.gov This mechanism is of particular interest in therapeutic strategies aimed at modulating cholinergic signaling. smolecule.com The primary function of AChE is the rapid hydrolysis of acetylcholine, ensuring the precise control of neurotransmission. nih.gov By impeding this enzymatic activity, 2,3-DAP and related compounds can amplify the effects of acetylcholine, a principle that is fundamental in addressing conditions characterized by compromised neuromuscular function. smolecule.comnih.gov

Studies on Potassium Channel Modulation and Neuronal Activity

The aminopyridine class of molecules, which includes this compound, are recognized as blockers of voltage-gated potassium (K+) channels. researchgate.netneurology.org These channels are crucial for the repolarization phase of an action potential. nih.gov By blocking these channels, aminopyridines can prolong the duration of the action potential. frontiersin.org This extended depolarization leads to an increased influx of calcium ions into the presynaptic terminal, which in turn enhances the release of neurotransmitters like acetylcholine. nih.govyakhak.org

While 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP) are more extensively studied broad-spectrum potassium channel blockers, research has also explored the effects of other isomers. neurology.org For instance, studies on human Kv12.1 channels, a type of voltage-gated potassium channel expressed in neurons, showed that 2-aminopyridine (B139424) and 3-aminopyridine (B143674) could potentiate the channel's currents, albeit to a lesser extent than 4-AP. frontiersin.org In contrast, 3,4-DAP was found to be ineffective on these specific channels at the tested concentration. frontiersin.org The modulation of K+ channel activity is a key mechanism by which these compounds can influence neuronal excitability and synaptic transmission. nih.gov

Pharmacological Research Initiatives Utilizing this compound Scaffolds

The this compound core structure has proven to be a versatile scaffold in the design and synthesis of novel compounds for various pharmacological targets.

Bradykinin (B550075) B1 Receptor Antagonism and Structure-Activity Relationship Studies

A significant area of research has focused on the development of this compound derivatives as antagonists of the bradykinin B1 receptor. researchgate.netnih.gov The B1 receptor is upregulated during inflammation and plays a role in chronic pain. researchgate.net Consequently, blocking this receptor is a promising strategy for treating these conditions. researchgate.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic properties of these antagonists. nih.gov Research has shown that the this compound moiety is a critical structural element for their activity. researchgate.net Modifications to other parts of the molecule have led to significant improvements in affinity for the B1 receptor. For example, replacing the proximal phenyl ring of a biphenyl (B1667301) region with a piperidine (B6355638) ring and the distal phenyl ring with a cyclohexyl group resulted in a dramatic enhancement of affinity. nih.gov These optimization efforts have produced compounds with sub-nanomolar affinity for the human B1 receptor and favorable pharmacokinetic profiles. researchgate.net

Table 1: SAR Findings for Bradykinin B1 Receptor Antagonists

| Molecular Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of proximal phenyl with piperidine | Good replacement | nih.gov |

| Replacement of distal phenyl with cyclohexyl | Dramatic improvement in affinity | nih.gov |

| Removal of 3-amino group and addition of 5-piperazinyl carboxamides | High affinity for human B1 receptor | researchgate.net |

Investigations into Anticancer and Antimicrobial Properties of Derivatives

The versatility of the this compound scaffold extends to the fields of oncology and microbiology, where its derivatives have been investigated for their potential anticancer and antimicrobial activities.

Anticancer Research:

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, 1,2,3-triazolyl-pyridine hybrids have been studied as potential inhibitors of human Aurora B kinase, a protein implicated in cancer. acs.org Some of these compounds demonstrated promising anticancer activity against the HepG2 liver carcinoma cell line. acs.org Similarly, triazolo-pyridine derivatives have shown significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with some derivatives exhibiting IC50 values below 5 μM. The mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of the cell cycle in cancer cells. Furthermore, zinc coordination compounds with benzimidazole (B57391) derivatives synthesized from this compound have shown improved anticancer properties compared to the ligands alone when tested against glioblastoma, neuroblastoma, and lung adenocarcinoma cell lines. mdpi.com

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,2,3-Triazolyl-pyridine hybrids | HepG2 (Liver) | Promising anticancer activity, potential Aurora B kinase inhibitors. | acs.org |

| Triazolo-pyridine derivatives | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | Significant cytotoxicity, IC50 values < 5 μM for some derivatives. | |

| Zinc-benzimidazole complexes | T98G (Glioblastoma), SK-N-AS (Neuroblastoma), A549 (Lung Adenocarcinoma) | Enhanced anticancer properties compared to free ligands. | mdpi.com |

Antimicrobial Research:

Researchers have also explored the antimicrobial potential of this compound derivatives. Imidazopyridine derivatives synthesized from this compound and non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and etodolac (B1671708) have demonstrated pronounced antimicrobial effects against bacteria such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans. researchgate.net One compound, in particular, showed high efficacy against E. coli with a very low minimum inhibitory concentration (MIC). researchgate.net

Other studies have focused on Schiff bases derived from 2,6-diaminopyridine (B39239) (an isomer of 2,3-DAP) and isatin, which have shown good antimicrobial activity against E. coli and K. pneumoniae. innovareacademics.in Additionally, 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and tested, with one compound showing high activity against the Gram-positive bacteria S. aureus and Bacillus subtilis. mdpi.com Azabenzimidazole derivatives synthesized from this compound have also been investigated for their activity against parasitic protozoans, with some compounds showing promising results against Trypanosoma brucei and Plasmodium falciparum. researchgate.net

Anti-inflammatory Effects of Related Compounds

The anti-inflammatory potential of compounds derived from or related to this compound has been another area of active investigation. Pyrimido[1,6-a]benzimidazole derivatives, synthesized through the reaction of ketoisothiocyanates with amines including this compound, have been evaluated for their anti-inflammatory activity. nih.gov One of these compounds exhibited good anti-inflammatory effects in a carrageenan-induced edema model in rats. nih.gov

Furthermore, metal complexes of Schiff bases derived from 2,6-diaminopyridine and other molecules have been shown to possess significant anti-inflammatory properties. rsc.org For example, copper(II) complexes of Schiff bases derived from 2,6-diaminopyridine and formyl quinolines demonstrated high biological activity in reducing inflammatory edema in rats. rsc.org The anti-inflammatory activity of pyrimidine (B1678525) derivatives is a broader area of research, with many synthesized compounds showing potent effects, in some cases superior to standard drugs like indomethacin. imrpress.com Some of these compounds are believed to exert their effects through the selective inhibition of the COX-2 enzyme. imrpress.com

Bioactivation and Metabolic Fate Studies of this compound-Containing Compounds

The metabolic processing of compounds containing the this compound moiety has been a subject of detailed investigation, particularly for derivatives developed as drug candidates. These studies reveal a complex bioactivation pathway that can lead to interactions with biological macromolecules.

A key finding in the metabolic study of 2,3-DAP derivatives, especially a series of human bradykinin B1 receptor antagonists, is their tendency to undergo bioactivation. nih.govacs.org When incubated with rat and human liver microsomes, these compounds showed substantial irreversible binding to macromolecules. nih.govresearchgate.net This binding process was found to be dependent on the presence of NADPH, a cofactor essential for certain metabolic enzymes. nih.govacs.org

The proposed mechanism for this bioactivation involves the metabolic oxidation of the 2-amino group on the DAP core. nih.govacs.org This step is believed to be primarily mediated by the cytochrome P450 3A (P450 3A) enzyme system. nih.govacs.org Inhibition of P450 3A with ketoconazole (B1673606) or monoclonal antibodies resulted in a marked decrease in the irreversible binding of radioactivity from labeled 2,3-DAP derivatives. nih.gov The oxidation is thought to produce a highly reactive and electrophilic species, identified as pyridine-2,3-diimine, which then readily binds to proteins. nih.govacs.orgresearchgate.net

In parallel with irreversible binding, the bioactivation of 2,3-DAP derivatives also leads to the formation of glutathione (B108866) (GSH) conjugates. nih.govresearchgate.net When the reactive intermediate was "trapped" by adding glutathione to the incubation medium, a significant reduction in irreversible binding was observed, with a simultaneous formation of abundant GSH adducts. nih.govacs.orgresearchgate.net

These thiol adducts were consistently detected in incubations with both human and rat liver microsomes. nih.govresearchgate.net Further studies confirmed their presence in rat hepatocyte incubations and in rat bile after intravenous administration of the 2,3-DAP compounds, indicating this is a relevant metabolic pathway in vivo. acs.orgresearchgate.netresearchgate.net Mass spectral and detailed LC NMR analysis confirmed that the conjugation involves a modification of the DAP ring itself. acs.orgresearchgate.net The formation of these conjugates, like the irreversible binding, was significantly reduced upon inhibition of the P450 3A enzyme. nih.govacs.org

| Finding | Experimental System | Key Details | Proposed Mechanism | Citations |

|---|---|---|---|---|

| Irreversible Binding | Rat and Human Liver Microsomes | NADPH-dependent process leading to binding with macromolecules. | Oxidation of the 2-amino group by P450 3A to form a reactive pyridine-2,3-diimine intermediate. | nih.gov, acs.org, researchgate.net |

| GSH Conjugation | Liver Microsomes, Rat Hepatocytes, Rat Bile | Formation of abundant GSH adducts, which reduces irreversible binding. | nih.gov, acs.org, researchgate.net, researchgate.net |

Applications in Biochemical Research Methodologies

The unique chemical structure of this compound makes it a valuable tool in various biochemical research applications, from studying cellular processes to serving as a foundational block for creating new molecules.

Researchers utilize this compound and its derivatives in studies focused on enzyme activity and metabolic pathways. chemimpex.com Its structure allows it to interact with biological systems in ways that can provide insights into cellular processes and help identify potential therapeutic targets. chemimpex.com It has been employed in biochemical studies to investigate enzyme inhibition, a critical area of research for drug development and understanding biological regulation. smolecule.com For example, derivatives have been specifically designed to probe the activity of enzymes like Mps1 kinase and JNK1. nih.gov

One of the most significant applications of this compound in research is its role as a precursor or key intermediate in the synthesis of more complex, biologically active molecules. smolecule.comchemimpex.com Its chemical structure serves as a versatile scaffold or building block for creating novel compounds with a wide range of potential therapeutic uses. smolecule.com

The 2,3-DAP moiety has been identified as an essential core structure for the potency of a series of human bradykinin B1 receptor antagonists, which are investigated for treating chronic pain and inflammation. nih.govacs.orgresearchgate.net It has also served as the starting point for developing potent and selective Mps1 kinase inhibitors for cancer therapy. nih.gov Furthermore, through chemical reactions like condensation with benzaldehydes, this compound precursors are used to efficiently synthesize 4-azabenzimidazole derivatives, which have been tested for activity against parasitic protozoans like Plasmodium falciparum and Trypanosoma brucei. arkat-usa.orgresearchgate.net

| Precursor | Resulting Class of Molecules | Therapeutic Area/Target | Citations |

|---|---|---|---|

| This compound | Bradykinin B1 Receptor Antagonists | Chronic Pain and Inflammation | nih.gov, acs.org, researchgate.net |

| This compound | Mps1 Kinase Inhibitors | Cancer | nih.gov |

| This compound | 4-Azabenzimidazoles | Anti-parasitic (Malaria, Trypanosomiasis) | arkat-usa.org, researchgate.net |

| This compound | Pharmaceuticals for Neurological Disorders | Neurology | chemimpex.com, ontosight.ai |

Advanced Materials Science and Analytical Chemistry Applications of 2,3 Diaminopyridine

Utilization in Materials Science Research

In the realm of materials science, 2,3-Diaminopyridine serves as a crucial precursor and additive in the creation of novel materials with enhanced properties. Its contributions span from the synthesis of conductive polymers to the protection of metals from corrosion.

Synthesis of Conductive Polymers and Coatings

This compound is explored in the creation of novel materials, including conductive polymers and coatings, which can enhance the performance of electronic devices. chemimpex.com The electropolymerization of dye molecules, including derivatives of this compound, is a technique used to create polymeric coatings on electrodes for electrochemical sensing. biointerfaceresearch.com The resulting conductive polymers can be used as electrode modifiers in electroanalysis, where they can increase the affinity between the electrode and the analyte. biointerfaceresearch.com

The synthesis of Schiff base polymers using this compound has been a subject of research. For instance, a new Schiff base polymer, Poly-2,3-bis[(2-hydroxy-3-methoxyphenyl)methylene]diamino pyridine (B92270) (PHMPMDAP), was synthesized and found to form complexes with various metals. ulakbim.gov.tr The electrical conductivities of this polymer and its metal complexes have been measured, indicating their potential as conductive materials. ulakbim.gov.tr The general procedure for preparing such polymers involves the condensation of a compound like o-vanillin with this compound, followed by oxidation to obtain the polymer. researchgate.net

Donor-acceptor type conjugated conductive polymers are another area of interest, valued for their high environmental stability, rich color change, and tunable optical and electrochemical properties. mdpi.com While not directly mentioning this compound, the principles of creating such polymers through molecular structure design are relevant to its potential applications. mdpi.com

Investigation of Corrosion Inhibition Potential for Metals

This compound and its derivatives have been investigated for their potential to inhibit the corrosion of metals, particularly steel in acidic environments. repec.orgrsisinternational.orgrsisinternational.org Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors because they can adsorb onto the metal surface, creating a protective barrier against corrosive agents. rsisinternational.orgrsisinternational.orgnih.gov

Computational studies using density functional theory (DFT) have been employed to predict the corrosion inhibition potential of this compound (DAP). repec.orgrsisinternational.orgrsisinternational.org These studies analyze quantum chemical parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap to correlate with the inhibition properties. repec.orgrsisinternational.org It has been suggested that nitrogen and carbon atoms are the likely sites for electrophilic attack on the metal surface. repec.orgrsisinternational.org